Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKSIFRIJGMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162430 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394003-65-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394003-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-A]pyrimidine derivatives with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications of "Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate." However, the search results provide information on pyrazolo[1,5-a]pyrimidine derivatives and their applications in general.
Here's a summary of the relevant information:
Pyrazolo[1,5-a]pyrimidine derivatives:
- General Information: Pyrazolo[1,5-a]pyrimidine (PP) derivatives are N-heterocyclic compounds with uses in medicinal chemistry and material science . They have a fused, rigid, and planar structure containing pyrazole and pyrimidine rings .
- Synthesis: Pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through the interaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds . The main synthesis route allows structural modifications at positions 2, 3, 5, 6, and 7 .
- Applications: Pyrazolo[1,5-a]pyrimidines have demonstrated potential as dual CDK2/TRKA inhibitors and anticancer agents . They are also considered promising medical pharmacophores for treating cancer, inflammatory, and viral diseases . Some pyrazolo[1,5-a]pyrimidine derivatives have reached commercial use in molecules like Indiplon, Lorediplon, and Zaleplon .
- Examples of related compounds:
- Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate: This compound's structure and properties are available in PubChem .
- Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate: This is another related compound with its structure and properties listed in PubChem . It can be used to synthesize other compounds .
Mechanism of Action
The mechanism of action of Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Substitutional Variations
Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in the position and type of substituents, which critically influence their physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogen Position : Chlorine at the 2- or 5-position (vs. bromine at 6-position) alters electronic effects and steric hindrance, impacting reactivity. For example, Ethyl 6-bromopyrazolo... exhibits a higher molecular weight and defined melting point (144–146°C) compared to chloro analogs .
- Aryl vs. Alkyl Substituents : Aryl groups at the 7-position (e.g., 4-chlorophenyl in ) improve lipophilicity and may enhance target affinity compared to alkyl groups.
Biological Activity
Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-A]pyrimidine family, which is renowned for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C9H8ClN3O2, has garnered attention for its neuroprotective and anti-inflammatory properties, as well as its role in anticancer research.
Overview of Biological Activities
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : This compound has shown significant potential as an anticancer agent. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK pathways.
- Neuroprotective Properties : The compound is being investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It acts as an inhibitor of various kinases, including adaptor-associated kinase 1 (AAK1), which plays a critical role in endocytosis and synaptic vesicle recycling .
- Cell Cycle Modulation : Research shows that this compound can induce cell cycle arrest in the G0–G1 phase, leading to reduced proliferation of cancer cells. For instance, in studies involving RFX 393 cancer cells, treatment with this compound resulted in significant changes in cell cycle distribution compared to controls (Table 1).
Case Studies
- Anticancer Activity : In a study examining the effects of pyrazolo[1,5-A]pyrimidine derivatives on various cancer cell lines, this compound exhibited a mean growth inhibition (GI%) of approximately 43.9% across 56 tested lines. Molecular docking simulations indicated that it binds effectively to target proteins involved in cancer progression .
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly inhibited lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity at concentrations below 50 µM, highlighting its potential as an anti-inflammatory agent (Table 2) .
Tables of Biological Activity
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
